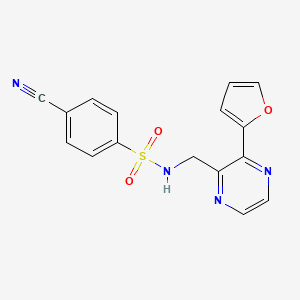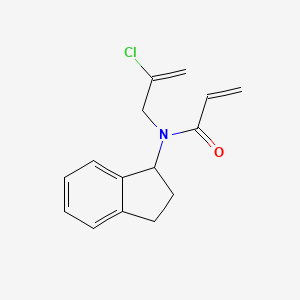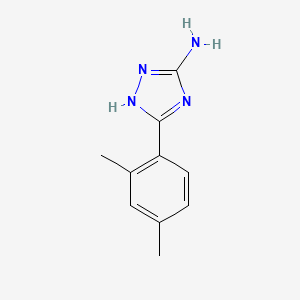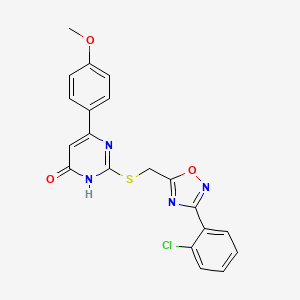![molecular formula C16H21N5O2S2 B2596591 2-(3-isopropylureido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1396872-26-6](/img/structure/B2596591.png)
2-(3-isopropylureido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-isopropylureido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a useful research compound. Its molecular formula is C16H21N5O2S2 and its molecular weight is 379.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Heterocyclic compounds, including thiazolo[5,4-c]pyridine derivatives, have been synthesized through various chemical methods, including conventional reactions and modern microwave-assisted techniques. These methods provide pathways to create a diverse array of compounds with valuable biological activities. The research by Youssef et al. (2012) details the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, highlighting the efficiency of microwave-assisted reactions in yielding higher product amounts in shorter times compared to traditional methods (Youssef, Azab, & Youssef, 2012).
Biological Activities
The exploration of heterocyclic compounds often targets their potential biological activities. For instance, derivatives synthesized from enaminones have shown promising antitumor and antimicrobial properties. Riyadh (2011) reported the synthesis of N-arylpyrazole-containing enaminones, which, upon further chemical transformations, afforded substituted pyridine derivatives with significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of standard treatments (Riyadh, 2011).
Antimicrobial and Insecticidal Applications
The antimicrobial and insecticidal potentials of synthesized heterocyclic compounds have been a focal point of research. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, which were screened for their antimicrobial activities, indicating the utility of such compounds in combating microbial infections (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Mechanistic Insights and Prodrug Potential
Investigations into the structural and mechanistic aspects of these compounds reveal their potential as prodrugs. Okazaki et al. (2015) studied the reductive conversion of heterocyclic antiretroviral agents, suggesting that certain scaffolds might act as prodrug forms, releasing bioactive derivatives under specific conditions (Okazaki et al., 2015).
properties
IUPAC Name |
2-(propan-2-ylcarbamoylamino)-N-(thiophen-2-ylmethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S2/c1-10(2)18-14(22)20-15-19-12-5-6-21(9-13(12)25-15)16(23)17-8-11-4-3-7-24-11/h3-4,7,10H,5-6,8-9H2,1-2H3,(H,17,23)(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZDUKZMTCEVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate](/img/structure/B2596516.png)

![[1-(1-Adamantyl)-1-methylethyl]amine hydrochloride](/img/structure/B2596518.png)


![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2596523.png)


![1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2596526.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2596528.png)
![N-[3-(diethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2596529.png)